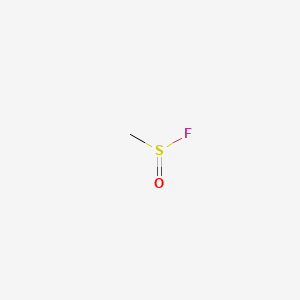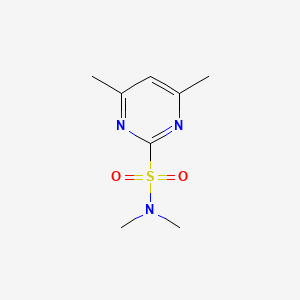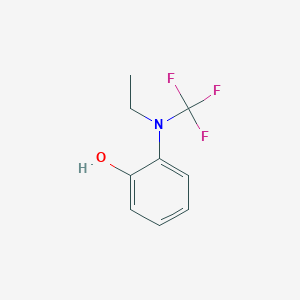![molecular formula C32H60O4 B13954727 [4,5-Dimethyl-1-(6-oxooxan-2-yl)tricosan-2-yl] acetate CAS No. 37577-42-7](/img/structure/B13954727.png)
[4,5-Dimethyl-1-(6-oxooxan-2-yl)tricosan-2-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4,5-Dimethyl-1-(6-oxooxan-2-yl)tricosan-2-yl] acetate is a chemical compound with the molecular formula C32H60O4 . This compound is known for its unique structural features, which include a long carbon chain and an oxan-2-yl group. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4,5-Dimethyl-1-(6-oxooxan-2-yl)tricosan-2-yl] acetate typically involves multi-step organic reactions. One common method includes the esterification of the corresponding alcohol with acetic anhydride under acidic conditions. The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient in terms of time and resource utilization. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[4,5-Dimethyl-1-(6-oxooxan-2-yl)tricosan-2-yl] acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetate group, using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
[4,5-Dimethyl-1-(6-oxooxan-2-yl)tricosan-2-yl] acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving lipid metabolism due to its long carbon chain.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4,5-Dimethyl-1-(6-oxooxan-2-yl)tricosan-2-yl] acetate involves its interaction with specific molecular targets. The oxan-2-yl group can interact with enzymes or receptors, modulating their activity. The long carbon chain allows for integration into lipid bilayers, affecting membrane fluidity and function. These interactions can influence various biochemical pathways, making the compound useful in different research contexts.
Comparison with Similar Compounds
Similar Compounds
- [4,5-Dimethyl-1-(6-oxooxan-2-yl)tricosan-2-yl] butyrate
- [4,5-Dimethyl-1-(6-oxooxan-2-yl)tricosan-2-yl] propionate
Uniqueness
Compared to similar compounds, [4,5-Dimethyl-1-(6-oxooxan-2-yl)tricosan-2-yl] acetate has a unique acetate group that can undergo specific chemical reactions, making it more versatile in synthetic applications. Its structural features also allow for distinct interactions in biological systems, providing unique advantages in research and industrial applications.
Properties
CAS No. |
37577-42-7 |
|---|---|
Molecular Formula |
C32H60O4 |
Molecular Weight |
508.8 g/mol |
IUPAC Name |
[4,5-dimethyl-1-(6-oxooxan-2-yl)tricosan-2-yl] acetate |
InChI |
InChI=1S/C32H60O4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-27(2)28(3)25-31(35-29(4)33)26-30-23-21-24-32(34)36-30/h27-28,30-31H,5-26H2,1-4H3 |
InChI Key |
BWMYETQELIMXBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(C)C(C)CC(CC1CCCC(=O)O1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


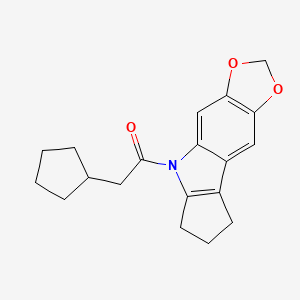
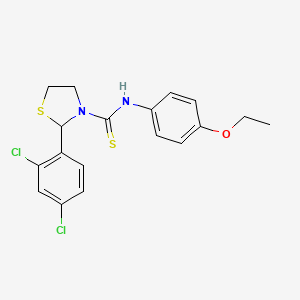
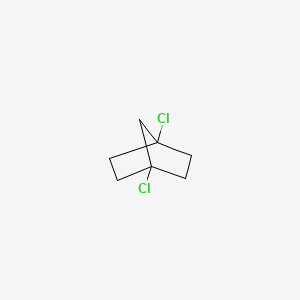
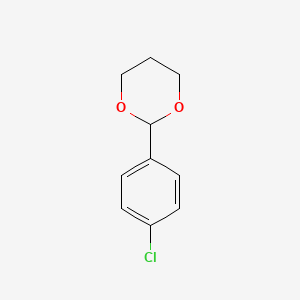
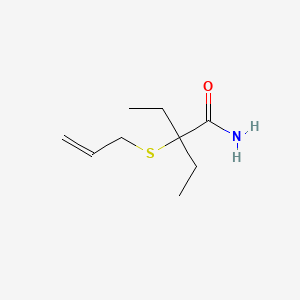
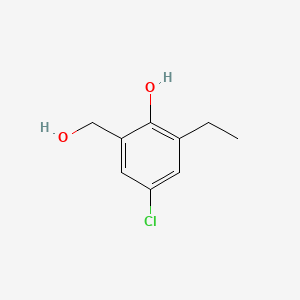
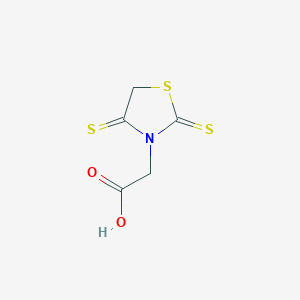
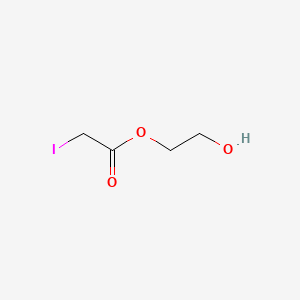
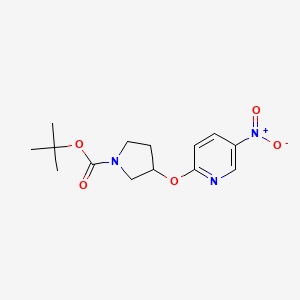
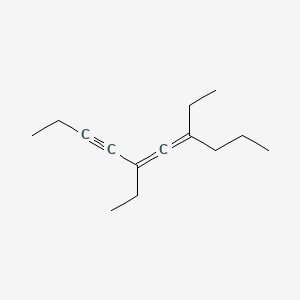
![1-(8-Cyclopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13954710.png)
